molecular formula C4HF9 B1333371 1,1,1,2,2,3,4,4,4-Nonafluorobutane CAS No. 680-17-1

1,1,1,2,2,3,4,4,4-Nonafluorobutane

Cat. No. B1333371
CAS RN: 680-17-1
M. Wt: 220.04 g/mol
InChI Key: QXIZXTKKSIAZOR-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,4,4,4-Nonafluorobutane, also known as Nonafluorobutane-1-sulfonic acid, is an organic chemical compound . It is a versatile compound in organic synthesis .


Synthesis Analysis

Nonafluorobutane-1-sulfonyl fluoride (NfF), another name for 1,1,1,2,2,3,4,4,4-Nonafluorobutane, is prepared by the electrochemical fluorination of sulfolane . It serves as an entry point to nonafluorobutanesulfonates (nonaflates), which are valuable as electrophiles in palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of 1,1,1,2,2,3,4,4,4-Nonafluorobutane is C4HF9 . Its average mass is 220.036 Da and its monoisotopic mass is 219.993454 Da .


Chemical Reactions Analysis

As a perfluoroalkylsulfonylating agent, NfF offers the advantages of lower cost and greater stability over the more frequently used triflic anhydride . The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .


Physical And Chemical Properties Analysis

1,1,1,2,2,3,4,4,4-Nonafluorobutane has a density of 1.5±0.1 g/cm3 . Its boiling point is 12.7±8.0 °C at 760 mmHg . The vapour pressure is 1169.3±0.0 mmHg at 25°C . The enthalpy of vaporization is 25.0±3.0 kJ/mol . The flash point is -29.1±10.2 °C . The index of refraction is 1.240 .

Scientific Research Applications

Fluoride Source

1,1,1,2,2,3,4,4,4-Nonafluorobutane can be used as a fluoride source for the nucleophilic introduction of fluorine . This application is particularly useful in organic chemistry where the introduction of a fluorine atom can significantly alter the chemical properties of a compound.

Sulfonylation Reagent

This compound is also frequently applied as a sulfonylation reagent . It generates intermediates with strong electron-withdrawing perfluorinated alkyl substituents. These intermediates can then be used in a variety of chemical reactions.

Catalyst in Synthesis

Nonafluorobutane-1-sulfonic acid, a derivative of 1,1,1,2,2,3,4,4,4-Nonafluorobutane, may be used as a catalyst in the synthesis of 6-chloro-6H-dibenz[c,e]oxaphosphorin . This highlights its utility in the field of synthetic chemistry.

Synthesis of N-Benzylpyridin-2-amine

Another application of nonafluorobutane-1-sulfonic acid is in the synthesis of N-benzylpyridin-2-amine . This compound is an important intermediate in the synthesis of various pharmaceuticals.

Safety And Hazards

Potassium nonafluoro-1-butanesulfonate, a related compound, can cause skin irritation, severe eye damage, and serious eye irritation. Additionally, it may cause respiratory irritation .

Future Directions

Nonafluorobutanesulfonyl fluoride is a versatile compound in organic synthesis . It serves as an entry point to nonafluorobutanesulfonates (nonaflates), which are valuable as electrophiles in palladium-catalyzed cross-coupling reactions . This suggests that it could have significant applications in future organic synthesis processes.

properties

IUPAC Name

1,1,1,2,2,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZXTKKSIAZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379701
Record name 2H-Nonafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,4,4,4-Nonafluorobutane

CAS RN

680-17-1
Record name Butane, 1,1,1,2,2,3,4,4,4-nonafluoro-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Nonafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Nonafluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Nappa, S Peng, X Sun - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
In this chapter we outline routes to hydrohaloolefins that are being made commercially for used as refrigerants, and foam expansion agents, and also in a variety of other applications. …
Number of citations: 7 www.sciencedirect.com
N Nguyen - 2014 - search.proquest.com
Metal dithiolenes [M (S 2 C 2 R 2) n] have been studied for decades since their discovery due to their interesting spectroscopic, redox, biological and catalytic properties. …
Number of citations: 3 search.proquest.com

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